Ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(propylamino)phenyl]propanoate
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Overview
Description
Ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(propylamino)phenyl]propanoate is a synthetic organic compound known for its unique chemical structure and properties. It contains a trifluoromethyl group, a hydroxy group, and a propylamino-substituted phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(propylamino)phenyl]propanoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of ethyl 3,3,3-trifluoropyruvate with 4-(propylamino)phenylboronic acid under palladium-catalyzed conditions to form the desired product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(propylamino)phenyl]propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions using reducing agents such as lithium aluminum hydride.
Substitution: The propylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides, thiols, or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of ethyl 3,3,3-trifluoro-2-oxo-2-[4-(propylamino)phenyl]propanoate.
Reduction: Formation of ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(methylamino)phenyl]propanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(propylamino)phenyl]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(propylamino)phenyl]propanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, while the propylamino group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(methylamino)phenyl]propanoate
- Ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(ethylamino)phenyl]propanoate
- Ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(butylamino)phenyl]propanoate
Uniqueness
Ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(propylamino)phenyl]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the propylamino group provides opportunities for further functionalization and interaction with biological targets .
Properties
Molecular Formula |
C14H18F3NO3 |
---|---|
Molecular Weight |
305.29 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(propylamino)phenyl]propanoate |
InChI |
InChI=1S/C14H18F3NO3/c1-3-9-18-11-7-5-10(6-8-11)13(20,14(15,16)17)12(19)21-4-2/h5-8,18,20H,3-4,9H2,1-2H3 |
InChI Key |
VEXMPAKAENRZHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CC=C(C=C1)C(C(=O)OCC)(C(F)(F)F)O |
Origin of Product |
United States |
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